molecular formula C26H22ClN3O2 B10969560 N-[3-(acetylamino)phenyl]-6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

N-[3-(acetylamino)phenyl]-6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B10969560
M. Wt: 443.9 g/mol
InChI Key: UQYBHFIAULHLSY-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Substituents: The chloro, methyl, and acetylamino groups are introduced through various substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the nitro groups can produce amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Material Science: Its unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

Molecular Formula

C26H22ClN3O2

Molecular Weight

443.9 g/mol

IUPAC Name

N-(3-acetamidophenyl)-6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H22ClN3O2/c1-15-7-9-18(10-8-15)25-16(2)24(22-13-19(27)11-12-23(22)30-25)26(32)29-21-6-4-5-20(14-21)28-17(3)31/h4-14H,1-3H3,(H,28,31)(H,29,32)

InChI Key

UQYBHFIAULHLSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C)C(=O)NC4=CC=CC(=C4)NC(=O)C

Origin of Product

United States

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